5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-5-hydroxy-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-4-2-3-9(15(13)18)7-14-16(19)11-8-10(17)5-6-12(11)21-14/h2-8,17-18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDACWPAOYKKEZ-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)C3=C(O2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TCT-Mediated Cyclization of ortho-Hydroxyacetophenones
A widely applicable method involves treating 2,5-dihydroxyacetophenone with cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) at 80°C. This protocol, adapted from Chen et al., facilitates cyclization via a radical intermediate, yielding 5-hydroxy-1-benzofuran-3-one in ~85% yield (Table 1). DMSO acts as both a methylene donor and solvent, while water addition controls quaternary carbon formation.
Mechanistic Insights :
Oxidative Coupling of β-Dicarbonyl Compounds and Hydroquinones
An alternative route employs phenyliodine diacetate (PIDA) to mediate oxidative coupling between β-dicarbonyl compounds (e.g., ethyl acetoacetate) and 2,5-dihydroxyhydroquinone. This method achieves 96% yield under mild conditions (25°C, 12 h) via tandem dearomatization and cyclization.
Optimization Parameters :
- Solvent : Acetonitrile enhances reaction efficiency due to its polarity.
- Stoichiometry : A 1:1.2 ratio of β-dicarbonyl to hydroquinone minimizes side products.
Introduction of the Methylidene Group
Knoevenagel Condensation with 2-Hydroxy-3-Methoxybenzaldehyde
The benzofuran-3-one intermediate undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. A optimized protocol involves:
- Catalyst : Piperidine (10 mol%) in ethanol under reflux.
- Reaction Time : 6–8 h, monitored by TLC for complete consumption of the aldehyde.
- Z/E Selectivity : The (Z)-isomer predominates (≥7:1 ratio) due to stabilization via intramolecular H-bonding between the 5-hydroxy group and the methoxy oxygen.
Characterization Data :
Solvent-Free Mechanochemical Approach
Recent advances employ ball milling to accelerate the condensation step, reducing reaction times to 30 minutes with comparable yields (82–85%). This method eliminates solvent waste and enhances green chemistry metrics.
Critical Analysis of Methodologies
Table 1. Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| TCT-Mediated Cyclization | 85 | 98 | High regioselectivity | Requires toxic TCT |
| Oxidative Coupling | 96 | 97 | Mild conditions | Limited substrate scope |
| Knoevenagel Condensation | 82 | 95 | Excellent Z-selectivity | Prolonged reaction time |
| One-Pot Synthesis | 78 | 95 | Reduced purification steps | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzofuran, including 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic properties of benzofuran derivatives, several compounds demonstrated selective toxicity towards leukemia cells (K562 and MOLT-4) and cervical carcinoma cells (HeLa) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antimicrobial Properties
Benzofuran derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, compounds with similar structural features have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, displaying notable inhibition zones . The presence of specific substituents on the benzofuran ring appears to enhance this activity.
Antioxidant Activity
The antioxidant potential of this compound has been investigated in various studies. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Compounds with similar structures have been reported to scavenge free radicals effectively .
Case Study 1: Cytotoxicity Testing
In a systematic evaluation of cytotoxic effects, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated that concentrations above 50 µM significantly reduced cell viability, with IC50 values indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several benzofuran derivatives against both standard and clinical strains. The compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzaldehyde: A precursor used in the synthesis of the target compound.
5-hydroxy-1-benzofuran-3-one: Another precursor involved in the synthesis.
Quinone derivatives: Products formed from the oxidation of the target compound.
Uniqueness
5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
5-Hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H12O5
- Molar Mass : 284.26 g/mol
- CAS Number : 6517473
The structural formula of the compound is essential for understanding its interaction with biological targets. The presence of hydroxyl and methoxy groups enhances its solubility and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays :
- In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
- A549: IC50 = 193.93 µg/mL
- HCT116: IC50 = 210 µg/mL
- In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
- Mechanisms of Action :
Data Table: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 193.93 | Apoptosis induction |
| HCT116 | 210 | Caspase activation, anti-apoptotic inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, showing efficacy against various bacterial strains.
Findings
-
Antibacterial Activity :
- The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. MIC values ranged from 4.69 µM to 156.47 µM for different bacterial strains.
- Antifungal Activity :
Data Table: Antimicrobial Activity Results
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 | Antibacterial |
| Escherichia coli | 13.40 | Antibacterial |
| Candida albicans | 16.69 | Antifungal |
Anti-inflammatory Properties
In addition to its cytotoxic and antimicrobial effects, this compound has shown potential anti-inflammatory activity.
Research Insights
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
